molecular formula C21H28N4O4 B2975523 N-({4-[3-(1H-indol-3-yl)propanoyl]piperazin-1-yl}carbonyl)-L-valine CAS No. 1014103-99-1

N-({4-[3-(1H-indol-3-yl)propanoyl]piperazin-1-yl}carbonyl)-L-valine

Katalognummer: B2975523
CAS-Nummer: 1014103-99-1
Molekulargewicht: 400.479
InChI-Schlüssel: VTCPAVSQPNVJLB-IBGZPJMESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-({4-[3-(1H-indol-3-yl)propanoyl]piperazin-1-yl}carbonyl)-L-valine is a synthetic compound featuring a hybrid structure of L-valine, a piperazine ring, and a 3-(1H-indol-3-yl)propanoyl moiety. The molecule integrates:

  • L-valine: A branched-chain amino acid that may enhance solubility and influence pharmacokinetics.
  • Piperazine: A six-membered heterocyclic ring known for conformational flexibility and solubility modulation.
  • 3-(1H-indol-3-yl)propanoyl: An indole-derived acyl group capable of hydrophobic interactions and hydrogen bonding via the indole NH.

Eigenschaften

IUPAC Name

(2S)-2-[[4-[3-(1H-indol-3-yl)propanoyl]piperazine-1-carbonyl]amino]-3-methylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O4/c1-14(2)19(20(27)28)23-21(29)25-11-9-24(10-12-25)18(26)8-7-15-13-22-17-6-4-3-5-16(15)17/h3-6,13-14,19,22H,7-12H2,1-2H3,(H,23,29)(H,27,28)/t19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTCPAVSQPNVJLB-IBGZPJMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)N1CCN(CC1)C(=O)CCC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)N1CCN(CC1)C(=O)CCC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-({4-[3-(1H-indol-3-yl)propanoyl]piperazin-1-yl}carbonyl)-L-valine typically involves multiple steps:

    Formation of the Indole Derivative: The synthesis begins with the preparation of the indole derivative. This can be achieved by reacting indole with a suitable acylating agent to form 3-(1H-indol-3-yl)propanoic acid.

    Piperazine Coupling: The next step involves coupling the indole derivative with piperazine. This is usually done through a nucleophilic substitution reaction where the carboxyl group of the indole derivative reacts with the amine group of piperazine, forming an amide bond.

    Valine Attachment: Finally, the valine residue is attached to the piperazine-indole intermediate. This step typically involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the peptide bond between the piperazine and the valine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry could be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The indole moiety can undergo oxidation reactions, typically forming oxindole derivatives.

    Reduction: Reduction reactions can be used to modify the carbonyl groups present in the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Reduced forms of the carbonyl-containing intermediates.

    Substitution: Various substituted piperazine derivatives.

Wissenschaftliche Forschungsanwendungen

N-({4-[3-(1H-indol-3-yl)propanoyl]piperazin-1-yl}carbonyl)-L-valine has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a therapeutic agent, particularly in targeting specific receptors or enzymes.

    Biological Studies: The compound can be used to study the biological activity of indole derivatives and their interactions with biological targets.

    Chemical Biology: It serves as a tool for probing biochemical pathways and understanding the molecular mechanisms of action of indole-based compounds.

    Pharmaceutical Development: The compound is investigated for its potential use in drug development, particularly for its pharmacokinetic and pharmacodynamic properties.

Wirkmechanismus

The mechanism of action of N-({4-[3-(1H-indol-3-yl)propanoyl]piperazin-1-yl}carbonyl)-L-valine involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety is known for its ability to mimic the structure of natural ligands, allowing it to bind to various biological targets. The piperazine ring enhances the compound’s solubility and bioavailability, while the valine residue may contribute to its specificity and binding affinity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural and Functional Group Analysis

The compound is compared to two structurally related molecules (Table 1):

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight Hydrogen Bond Donors/Acceptors Key Substituents
N-({4-[3-(1H-indol-3-yl)propanoyl]piperazin-1-yl}carbonyl)-L-valine (Main Compound) Not explicitly provided ~460 (estimated) Donors: 2 (indole NH, valine NH); Acceptors: 5 L-valine, 3-(1H-indol-3-yl)propanoyl, piperazine
(R)-N-(3-(1H-Indol-3-yl)-1-oxo-1-(pyridin-4-ylamino)propan-2-yl)-4-(4-(3,5-dichlorophenyl)piperazin-1-yl)-2-fluorobenzamide TFA (Compound 9) Not explicitly provided Not provided Donors: ≥3 (indole NH, amide NH, pyridine NH); Acceptors: ≥7 Pyridin-4-ylamino, 3,5-dichlorophenyl, fluorobenzamide, TFA counterion
2-(1H-indol-3-yl)-N-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)-2-oxoacetamide C24H28N4O3 420.513 Donors: 2; Acceptors: 5 4-Methoxyphenyl, oxoacetamide, propyl linker
Key Observations:

Core Motifs : All three compounds share a piperazine ring and indole moiety, critical for hydrophobic and π-π interactions.

Substituent Diversity :

  • The main compound uniquely incorporates L-valine, which may improve aqueous solubility compared to the lipophilic 4-methoxyphenyl () or dichlorophenyl () groups.
  • Compound 9 () includes a fluorobenzamide group and TFA counterion, likely enhancing metabolic stability and binding affinity in hydrophobic pockets.
  • The compound features a methoxyphenyl group, which can enhance membrane permeability but reduce solubility.

Hypothetical Pharmacological Implications

  • Electron-Withdrawing vs. Electron-Donating Groups :
    • The 3,5-dichlorophenyl (Compound 9) and fluorine substituents may increase binding to targets with electron-deficient regions, such as ATP-binding pockets in kinases .
    • The 4-methoxyphenyl group () could favor interactions with GPCRs like serotonin receptors due to its similarity to neurotransmitter substituents .
  • Amino Acid vs. Acyl Linkers: The L-valine in the main compound may enable prodrug strategies or peptide transporter-mediated uptake, unlike the alkyl or aryl linkers in analogs.

Research Findings and Limitations

  • Potency and Binding : While highlights "potency" in its title, specific data are absent. Structural analysis suggests fluorinated and chlorinated analogs (e.g., Compound 9) may exhibit stronger target affinity due to enhanced lipophilicity and van der Waals interactions.
  • Solubility and Bioavailability : The main compound’s L-valine moiety could improve solubility over analogs with methoxy or dichlorophenyl groups, though experimental validation is needed.

Biologische Aktivität

N-({4-[3-(1H-indol-3-yl)propanoyl]piperazin-1-yl}carbonyl)-L-valine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing findings from diverse sources to provide a comprehensive understanding of its mechanisms, efficacy, and therapeutic potential.

The compound is characterized by the following chemical properties:

PropertyValue
Molecular Weight372.42 g/mol
Molecular FormulaC19H24N4O4
LogP0.4665
LogD-2.2292
Polar Surface Area81.326 Ų
Hydrogen Bond Acceptors7
Hydrogen Bond Donors3

The structure features a piperazine moiety linked to an indole-based propanamide, which contributes to its pharmacological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds structurally related to N-({4-[3-(1H-indol-3-yl)propanoyl]piperazin-1-yl}carbonyl)-L-valine. For example, indole derivatives have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer types. In particular, compounds that target the Wnt/β-catenin signaling pathway have been identified as effective in colorectal cancer models, suggesting that similar mechanisms may be at play with our compound of interest .

The mechanism through which N-({4-[3-(1H-indol-3-yl)propanoyl]piperazin-1-yl}carbonyl)-L-valine exerts its biological effects may involve:

  • Inhibition of Cell Proliferation : By modulating key signaling pathways associated with cell growth.
  • Induction of Apoptosis : Triggering programmed cell death in malignant cells.
  • Interaction with Receptors : Potential binding affinity to dopamine receptors has been suggested, which may influence neuropharmacological effects .

Study on Anticancer Properties

A relevant study investigated the effects of indole derivatives on cancer cell lines, demonstrating significant inhibition of cell growth at low micromolar concentrations. The study reported IC50 values as low as 0.12 μM for certain derivatives, indicating a strong potential for therapeutic application against colorectal cancer .

Pharmacokinetics and Toxicology

Another aspect worth noting is the pharmacokinetic profile of similar compounds, which often exhibit favorable metabolic stability and bioavailability. Understanding these parameters is crucial for assessing the viability of N-({4-[3-(1H-indol-3-yl)propanoyl]piperazin-1-yl}carbonyl)-L-valine in clinical settings.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.